PM226

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

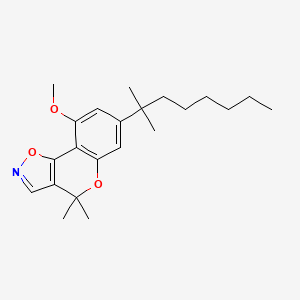

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is a synthetic compound known for its potent and selective activity as a cannabinoid receptor agonist. This compound is particularly notable for its high affinity for the CB2 receptor, making it a valuable tool in neuropharmacological research .

Applications De Recherche Scientifique

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole has several scientific research applications:

Neuropharmacology: It is used to study the CB2 receptor’s role in neuroinflammation and neuroprotection. .

Medicinal Chemistry: The compound’s selective activity makes it a candidate for developing new therapeutic agents targeting the CB2 receptor.

Biological Research: It helps in understanding the molecular mechanisms of cannabinoid receptors and their pathways

Mécanisme D'action

Target of Action

PM226, also known as 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole or HY-136238, is a selective cannabinoid CB2 receptor (CB2R) agonist . The CB2R is one of the significant receptors in the endocannabinoid system, widely expressed in the central nervous system, especially enriched in glial cells .

Mode of Action

This compound binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8±2.4 nM). It has negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at the GPR55 . This compound was also evaluated in GTPγS binding assays specific to the CB2 receptor, showing agonist activity (EC50 = 38.67±6.70 nM) .

Biochemical Pathways

The activation of CB2R by this compound promotes a neuroprotective transition in microglia, attenuates neuropathic pain, and reduces proinflammatory P2X7 receptor content . This indicates that P2X7 is involved in the neuroprotective effect caused by CB2R activation .

Pharmacokinetics

It’s important to note that the physicochemical properties of cb2r ligands, including this compound, have been optimized for drug-like properties and oral administration .

Result of Action

Continuous administration of this compound decreases the volume of the striatal lesion caused by Malonate . It also attenuates mechanical and cold hyperalgesia in rats and prevents the transition of microglia to the proinflammatory stage . Thus, microglia transition into the neuroprotective stage .

Analyse Biochimique

Biochemical Properties

PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range . It has negligible affinity for the CB1 receptor and no activity at the GPR55 . The nature of these interactions is primarily through binding to the CB2 receptor, which triggers a series of biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with the CB2 receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress neuroinflammation by reducing microglial activation in a multiple sclerosis mouse model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB2 receptor, which is known to show agonist activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease the volume of the striatal lesion caused by Malonate over time This suggests that this compound may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to reduce the volume of edema observed in Malonate-lesioned rats at the dose of 1 mg/kg

Metabolic Pathways

Given its interaction with the CB2 receptor, it is likely that it interacts with enzymes or cofactors associated with this receptor .

Transport and Distribution

Given its ability to cross the blood-brain barrier , it is likely that it interacts with transporters or binding proteins that facilitate its movement across cellular membranes.

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely that it is localized to areas of the cell where this receptor is present

Méthodes De Préparation

The synthesis of 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Comparaison Avec Des Composés Similaires

Compared to other CB2 receptor agonists, 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is unique due to its high selectivity and potency. Similar compounds include:

AM1241: Another CB2 receptor agonist but with different pharmacokinetic properties.

JWH-133: Known for its high selectivity for CB2 over CB1 receptors.

HU-308: A potent CB2 agonist with anti-inflammatory properties 1

Propriétés

IUPAC Name |

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWIRWAAMNBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)

![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)

![6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2447461.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)